Cas no 2710186-80-2 ((3-Bromo-5-chloro-4-fluorophenyl)(methyl)sulfane)
(3-Bromo-5-chloro-4-fluorophenyl)(methyl)sulfane Chemical and Physical Properties
Names and Identifiers
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- (3-Bromo-5-chloro-4-fluorophenyl)(methyl)sulfane
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- Inchi: 1S/C7H5BrClFS/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3
- InChI Key: WXZHORYJPXLIGE-UHFFFAOYSA-N
- SMILES: C1(=C(C=C(C=C1Cl)SC)Br)F
(3-Bromo-5-chloro-4-fluorophenyl)(methyl)sulfane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB608488-250mg |
(3-Bromo-5-chloro-4-fluorophenyl)(methyl)sulfane; . |
2710186-80-2 | 250mg |
€416.00 | 2024-07-19 | ||
| abcr | AB608488-500mg |
(3-Bromo-5-chloro-4-fluorophenyl)(methyl)sulfane; . |
2710186-80-2 | 500mg |
€572.40 | 2024-07-19 | ||
| abcr | AB608488-1g |
(3-Bromo-5-chloro-4-fluorophenyl)(methyl)sulfane; . |
2710186-80-2 | 1g |
€779.80 | 2024-07-19 | ||
| Aaron | AR022LHY-250mg |
(3-Bromo-5-chloro-4-fluorophenyl)(methyl)sulfane |
2710186-80-2 | 95% | 250mg |
$583.00 | 2025-02-13 | |
| Aaron | AR022LHY-500mg |
(3-Bromo-5-chloro-4-fluorophenyl)(methyl)sulfane |
2710186-80-2 | 95% | 500mg |
$662.00 | 2025-02-13 |
(3-Bromo-5-chloro-4-fluorophenyl)(methyl)sulfane Suppliers
(3-Bromo-5-chloro-4-fluorophenyl)(methyl)sulfane Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on (3-Bromo-5-chloro-4-fluorophenyl)(methyl)sulfane
(3-Bromo-5-Chloro-4-Fluorophenyl)(Methyl)Sulfane (CAS No. 2710186-80-2)
(3-Bromo-5-Chloro-4-Fluorophenyl)(Methyl)Sulfane is a highly specialized organic compound with the CAS registry number 2710186-80-2. This compound belongs to the class of sulfides, where a sulfur atom is bonded to a methyl group and a substituted phenyl ring. The phenyl ring in this compound is uniquely substituted with bromine, chlorine, and fluorine atoms at the 3, 5, and 4 positions, respectively. This substitution pattern makes it a valuable molecule in various chemical and pharmaceutical applications.
The synthesis of (3-Bromo-5-Chloro-4-Fluorophenyl)(Methyl)Sulfane typically involves the reaction of a substituted phenol derivative with methyl sulfide under specific conditions. The exact method may vary depending on the desired purity and scale of production. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing both time and cost while maintaining high yields.
One of the most notable applications of this compound is in the field of medicinal chemistry. The presence of multiple halogen atoms on the phenyl ring imparts unique electronic properties, making it an ideal candidate for exploring potential pharmacological activities. For instance, studies have shown that this compound exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
In addition to its pharmacological applications, (3-Bromo-5-Chloro-4-Fluorophenyl)(Methyl)Sulfane has also found use in materials science. Its ability to form stable covalent bonds under certain conditions makes it a promising candidate for developing advanced polymers and coatings. Recent research has focused on its role as a building block for constructing supramolecular assemblies, which could revolutionize nanotechnology applications.
The environmental impact of this compound has also been a topic of interest. Studies conducted under controlled laboratory conditions have revealed that it undergoes biodegradation under specific microbial consortia, albeit at a slower rate compared to other sulfides. This information is crucial for assessing its safety profile and ensuring responsible handling during industrial processes.
In terms of toxicological studies, preliminary data indicate that (3-Bromo-5-Chloro-4-Fluorophenyl)(Methyl)Sulfane exhibits low acute toxicity in experimental animals. However, chronic exposure studies are still underway to fully understand its long-term effects on health and ecosystems.
From a structural perspective, the molecule's stability is influenced by the electron-withdrawing effects of the halogen substituents on the phenyl ring. These effects not only stabilize the sulfide bond but also enhance its reactivity towards nucleophilic attacks under certain conditions. This dual nature makes it versatile in both synthetic and applied chemistry contexts.
Recent breakthroughs in computational chemistry have allowed researchers to model the electronic structure of this compound with unprecedented accuracy. These models have provided deeper insights into its reactivity and selectivity in various chemical reactions, paving the way for optimized synthesis routes and novel applications.
In conclusion, (3-Bromo-5-Chloro-4-Fluorophenyl)(Methyl)Sulfane (CAS No. 2710186-80-2) stands out as a multifaceted compound with significant potential across diverse scientific domains. Its unique chemical properties, coupled with ongoing research advancements, ensure that it will remain a focal point for innovation in chemistry and related fields for years to come.
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